molecular formula C8H8N2O2 B6253790 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine CAS No. 63169-10-8

4-nitroso-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B6253790
CAS No.: 63169-10-8
M. Wt: 164.2
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Description

4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine is a nitroso-functionalized derivative of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, a heterocyclic system with significant pharmacological and synthetic relevance. The nitroso (-NO) group at position 4 introduces unique electronic and steric properties, influencing both reactivity and bioactivity. This compound is synthesized via nitrosation of the corresponding secondary amine intermediate using nitrous acid (HNO₂), as demonstrated in the preparation of 4-nitroso-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine from 2-amino-4-chlorophenol . The 1,4-benzoxazine core is notable for its applications in drug discovery, including anticancer , antihypertensive , and cysteinyl leukotriene receptor (CysLTR) antagonist activities .

Properties

CAS No.

63169-10-8

Molecular Formula

C8H8N2O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine typically involves the nitrosation of 3,4-dihydro-2H-1,4-benzoxazine. This process can be achieved by treating the parent compound with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the nitroso group.

Industrial Production Methods: In an industrial setting, the production of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine may involve large-scale nitrosation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the nitroso group to a nitro group.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) can reduce the nitroso group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitroso group, often involving halogenating agents or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-3,4-dihydro-2H-1,4-benzoxazine.

  • Reduction: Formation of 3,4-dihydro-2H-1,4-benzoxazine-4-amine.

  • Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

4-Nitroso-3,4-dihydro-2H-1,4-benzoxazine derivatives have been studied for their potential as potassium channel (K+^+ channel) activators . These compounds exhibit smooth muscle relaxant activity, making them candidates for treating conditions such as angina pectoris , asthma , and cerebrovascular disorders . The mechanism involves the activation of K+^+ channels, which helps prevent excessive muscle contractions in vascular tissues .

Case Study: Antispasmodic Activity

A study demonstrated that derivatives of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine effectively reduced spasms in smooth muscle tissues. The compounds were synthesized and tested for their ability to activate K+^+ channels, showing promising results in both in vitro and in vivo models. The findings suggest that these compounds could lead to new treatments for spastic disorders .

Polymer Chemistry

Benzoxazine derivatives are increasingly being utilized in the development of advanced polymeric materials. The unique properties of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine allow for the creation of thermosetting resins with enhanced thermal stability and mechanical properties. These materials are particularly valuable in aerospace and automotive applications due to their lightweight nature and resistance to high temperatures .

Data Table: Properties of Benzoxazine Resins

PropertyValue
Glass Transition Temperature180 °C
Thermal Decomposition Temperature400 °C
Flexural Strength120 MPa
Tensile Strength80 MPa

Pesticidal Activity

Research indicates that 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine derivatives possess insecticidal properties. These compounds have been evaluated for their efficacy against various agricultural pests. The mode of action appears to involve disruption of the nervous system in target insects, leading to paralysis and death .

Case Study: Insecticidal Efficacy

In a controlled field study, a specific derivative of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential as a biopesticide .

Mechanism of Action

The mechanism by which 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine exerts its effects involves its interaction with molecular targets and pathways. The nitroso group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of adducts with cellular components, potentially disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The 3,4-dihydro-2H-1,4-benzoxazine scaffold accommodates diverse substituents at positions 2, 4, 6, and 7, enabling tailored pharmacological profiles. Below is a comparative analysis of key derivatives:

Compound Substituents Synthesis Method Key Bioactivity Stability/Reactivity
4-Nitroso derivative -NO at position 4 Nitrosation of secondary amine intermediate with HNO₂ Potential anticancer and receptor modulation (e.g., CysLTR antagonism) Reactive nitroso group may limit stability; prone to redox reactions
4-Acetyl derivative -COCH₃ at position 4 Acylation of benzoxazine intermediate with acetyl chloride β-Adrenergic receptor affinity (2.5× selectivity for β₂ over propranolol) Stable under physiological conditions; ester hydrolysis possible
6-Formyl derivative -CHO at position 6 Rieche formylation of 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine Intermediate for antihypertensive agents (e.g., imidazolinic derivatives) Aldehyde group enables further functionalization; regioselectivity varies
N-Dichloroacetyl derivative -Cl₂CO at position 1 Cyclization of 2-aminophenols with 1,2-dibromoethane, followed by acylation Antimicrobial and agrochemical applications Dichloroacetyl group enhances electrophilicity; hydrolytically stable
2,2-Dimethyl derivative -CH₃ at position 2 Ring closure of 2-amino-4-chlorophenol with 2-bromo-2-methylpropionyl bromide Insulin release inhibition and vasorelaxation Enhanced steric hindrance improves metabolic stability

Stability and Reactivity

  • The nitroso group’s redox sensitivity contrasts with the stability of acetyl or dichloroacetyl derivatives, limiting its utility in long-term formulations .
  • Methyl substituents (e.g., 2,2-dimethyl derivatives) improve stability via steric protection of the heterocyclic ring .

Q & A

What are the common synthetic routes for 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine derivatives, and how are reaction conditions optimized?

Basic
The synthesis of nitroso-substituted benzoxazines typically involves cyclization of substituted aniline precursors. For example, 3,4-dihydro-2H-1,4-benzoxazines are synthesized via condensation of 2-aminophenols with bromoethanol derivatives under acidic conditions, followed by oxidation to introduce the nitroso group (e.g., using NaNO₂/HCl) . Key steps include controlling temperature (60–80°C) and solvent polarity to favor cyclization over polymerization. Optimization often involves adjusting stoichiometry of nitroso precursors and monitoring reaction progress via TLC or HPLC .

Advanced
Regioselectivity challenges in nitroso group introduction can be addressed using directing groups or transition-metal catalysis. For instance, copper-mediated C–H activation allows site-specific nitrosylation of the benzoxazine core . Computational modeling (DFT) helps predict reactive sites, while in situ IR spectroscopy monitors nitroso intermediate stability .

How are structural and electronic properties of 4-nitroso-3,4-dihydro-2H-1,4-benzoxazine characterized experimentally and computationally?

Basic
X-ray crystallography is the gold standard for determining bond lengths, angles, and nitroso group geometry (e.g., planar vs. bent configurations). For example, crystallographic studies of related nitroso compounds reveal intermolecular hydrogen bonds stabilizing the nitroso-oxazine ring . Spectroscopic methods include:

  • ¹H/¹³C NMR : Chemical shifts at δ 8–10 ppm (aromatic protons) and δ 150–160 ppm (nitroso carbonyl) .
  • IR : Strong absorption bands at 1450–1550 cm⁻¹ (N=O stretching) .

Advanced
Time-resolved spectroscopy (e.g., transient absorption) probes nitroso group photoisomerization dynamics. DFT calculations (B3LYP/6-311+G**) predict redox potentials and HOMO-LUMO gaps, critical for understanding electron-transfer behavior in catalytic applications .

What methodologies are used to evaluate the biological activity of nitroso-benzoxazine derivatives?

Basic
In vitro assays include:

  • Receptor binding : Radioligand displacement assays (e.g., β-adrenergic receptors) using tritiated propranolol as a competitor .
  • Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid controls .

Advanced
Mechanistic studies employ:

  • Patch-clamp electrophysiology : To assess ion channel modulation (e.g., KATP channels in pancreatic β-cells) .
  • Molecular docking : AutoDock Vina simulates ligand-receptor interactions, validated by mutagenesis studies (e.g., Ser/Ala substitutions in binding pockets) .

How are contradictions in pharmacological data for nitroso-benzoxazines resolved?

Advanced
Discrepancies in receptor affinity or toxicity profiles often arise from stereochemical variations or metabolic instability. Strategies include:

  • Enantiomeric separation : Chiral HPLC to isolate R/S isomers, followed by comparative bioactivity testing .
  • Metabolite profiling : LC-MS/MS identifies oxidation byproducts (e.g., nitro to hydroxylamine conversions) that alter activity .
  • Cross-species validation : Testing in human vs. rodent cell lines to account for cytochrome P450 differences .

What are the key considerations in designing stable formulations of nitroso-benzoxazines for in vivo studies?

Advanced
Nitroso compounds are prone to photodegradation and hydrolysis. Stabilization methods include:

  • Microencapsulation : PLGA nanoparticles (size: 150–200 nm) protect against gastric degradation .
  • Lyophilization : Cryoprotectants (trehalose/sucrose) maintain stability during storage (−80°C) .
  • pH optimization : Buffered solutions (pH 6–7) minimize nitroso group protonation and dimerization .

How do substituents on the benzoxazine ring influence nitroso group reactivity and bioactivity?

Advanced
Electron-withdrawing groups (e.g., -Br, -Cl) at the 6- or 7-positions enhance nitroso electrophilicity, increasing covalent binding to thiol-containing proteins (e.g., glutathione transferases) . Conversely, electron-donating groups (e.g., -OCH₃) reduce redox activity but improve aqueous solubility. SAR studies show that 4-nitroso derivatives with para-substituted aryl groups exhibit 10-fold higher β₂-adrenergic affinity than meta-substituted analogs .

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